molecular formula C20H18N2O3S B6011603 2-[2-(4-methoxy-3-methylphenyl)-2-oxoethyl]sulfanyl-4-phenyl-1H-pyrimidin-6-one

2-[2-(4-methoxy-3-methylphenyl)-2-oxoethyl]sulfanyl-4-phenyl-1H-pyrimidin-6-one

Cat. No.: B6011603
M. Wt: 366.4 g/mol
InChI Key: BYVWQUBOQPBMDB-UHFFFAOYSA-N
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Description

2-[2-(4-methoxy-3-methylphenyl)-2-oxoethyl]sulfanyl-4-phenyl-1H-pyrimidin-6-one is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

The synthesis of 2-[2-(4-methoxy-3-methylphenyl)-2-oxoethyl]sulfanyl-4-phenyl-1H-pyrimidin-6-one involves several steps. One common method includes the reaction of 4-methoxy-3-methylbenzaldehyde with ethyl acetoacetate in the presence of a base to form the corresponding chalcone. This intermediate is then reacted with thiourea and a phenyl isothiocyanate to yield the final product. The reaction conditions typically involve refluxing in ethanol or another suitable solvent .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

2-[2-(4-methoxy-3-methylphenyl)-2-oxoethyl]sulfanyl-4-phenyl-1H-pyrimidin-6-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(4-methoxy-3-methylphenyl)-2-oxoethyl]sulfanyl-4-phenyl-1H-pyrimidin-6-one involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth .

Comparison with Similar Compounds

Similar compounds include:

  • 2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-4-phenyl-1H-pyrimidin-6-one
  • 2-[2-(4-methylphenyl)-2-oxoethyl]sulfanyl-4-phenyl-1H-pyrimidin-6-one
  • 2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-4-phenyl-1H-pyrimidin-6-one

Compared to these compounds, 2-[2-(4-methoxy-3-methylphenyl)-2-oxoethyl]sulfanyl-4-phenyl-1H-pyrimidin-6-one is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity .

Properties

IUPAC Name

2-[2-(4-methoxy-3-methylphenyl)-2-oxoethyl]sulfanyl-4-phenyl-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3S/c1-13-10-15(8-9-18(13)25-2)17(23)12-26-20-21-16(11-19(24)22-20)14-6-4-3-5-7-14/h3-11H,12H2,1-2H3,(H,21,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYVWQUBOQPBMDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)CSC2=NC(=CC(=O)N2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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